molecular formula C32H44N4O3 B1666968 Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl- CAS No. 145301-79-7

Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-

Cat. No. B1666968
M. Wt: 532.7 g/mol
InChI Key: LOAZWNRCWBWKAC-UHFFFAOYSA-N
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Description

Bibn 140 is a highly selective M2 antagonist with applications to Alzheimer's disease and other cognitive disorders.

Scientific Research Applications

Structural Analysis and Dimeric Associations

In a study of dibenzodiazepinones, a tricyclic core structure similar to the pentanamide derivative , researchers found differences in dimeric association and potential presence in different tautomeric forms. This kind of research is vital for understanding the structural properties and potential interactions of such compounds (Keller, Bhadbhade, & Read, 2012).

Novel Polycyclic System Synthesis

Research into the dehydration of dibenzodiazepin-related compounds, like the pentanamide derivative, led to the creation of new fused pentacyclic systems. Such studies contribute to the development of novel chemical structures with potential applications in various fields (Ukhin et al., 2011).

Synthesis and Structure-Activity Relationship

Studies have synthesized compounds similar to pentanamide derivatives to evaluate their affinity and selectivity for specific receptors, like muscarinic cholinergic receptors. These findings are crucial for developing targeted drugs and understanding receptor interactions (Cohen et al., 1993).

Development of Novel Synthetic Routes

Another study developed a new synthetic route for compounds related to pentanamide derivatives, highlighting the importance of innovative synthesis methods in drug development and chemical research (Holzgrabe & Heller, 2003).

Potential Pharmacological Applications

Research on the synthesis of 11-substituted dibenzodiazepinones, structurally related to pentanamide derivatives, revealed moderate analgesic activity, indicating potential pharmacological applications (Matsuo et al., 1985).

properties

CAS RN

145301-79-7

Product Name

Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-

Molecular Formula

C32H44N4O3

Molecular Weight

532.7 g/mol

IUPAC Name

N-ethyl-2,2-dimethyl-N-[3-[1-[2-oxo-2-(6-oxo-5H-benzo[b][1,4]benzodiazepin-11-yl)ethyl]piperidin-4-yl]propyl]pentanamide

InChI

InChI=1S/C32H44N4O3/c1-5-19-32(3,4)31(39)35(6-2)20-11-12-24-17-21-34(22-18-24)23-29(37)36-27-15-9-7-13-25(27)30(38)33-26-14-8-10-16-28(26)36/h7-10,13-16,24H,5-6,11-12,17-23H2,1-4H3,(H,33,38)

InChI Key

LOAZWNRCWBWKAC-UHFFFAOYSA-N

SMILES

CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42

Canonical SMILES

CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bibn 140;  Bibn-140;  Bibn140

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-
Reactant of Route 2
Reactant of Route 2
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-
Reactant of Route 3
Reactant of Route 3
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-
Reactant of Route 4
Reactant of Route 4
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-
Reactant of Route 5
Reactant of Route 5
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-
Reactant of Route 6
Reactant of Route 6
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-

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